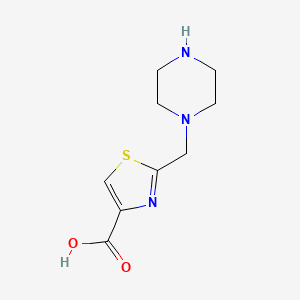![molecular formula C7H16N2 B13166573 [2-(Cyclopropylamino)ethyl]dimethylamine](/img/structure/B13166573.png)
[2-(Cyclopropylamino)ethyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Cyclopropylamino)ethyl]dimethylamine: is an organic compound with the molecular formula C₇H₁₆N₂ It is a derivative of dimethylamine, where one of the hydrogen atoms is replaced by a cyclopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclopropylamino)ethyl]dimethylamine typically involves the reaction of cyclopropylamine with 2-chloroethyl dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Cyclopropylamino)ethyl]dimethylamine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Simpler amines such as ethyl dimethylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in modulating biological pathways.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and effects on biological systems.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the formulation of certain industrial products.
Mecanismo De Acción
The mechanism of action of [2-(Cyclopropylamino)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to modulation of biological pathways and physiological effects.
Comparación Con Compuestos Similares
[2-(Cyclopropylamino)ethyl]methylamine: Similar structure but with one less methyl group.
[2-(Cyclopropylamino)ethyl]ethylamine: Similar structure but with an ethyl group instead of a dimethyl group.
Uniqueness:
- The presence of the cyclopropylamino group imparts unique steric and electronic properties.
- The dimethylamine moiety contributes to its reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
N-cyclopropyl-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-5-8-7-3-4-7/h7-8H,3-6H2,1-2H3 |
Clave InChI |
WAYJGHFAFCXVFP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)
![5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13166498.png)



![1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13166529.png)








